Levistolide A

説明

Levistilide A has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.

from Ligusticum glaucescens Franch

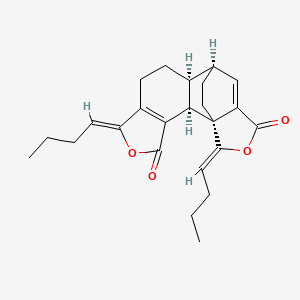

Structure

3D Structure

特性

IUPAC Name |

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317628 | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88182-33-6 | |

| Record name | Levistolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levistolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVISTOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Therapeutic Potential of Levistolide A from Angelica tenuissima: A Technical Guide

An In-depth Examination of a Promising Natural Phthalide for Neurodegenerative and Inflammatory Disorders

This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of Levistolide A, a phthalide dimer isolated from the roots of Angelica tenuissima. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the experimental protocols used to isolate and characterize this compound, as well as its mechanisms of action in relevant disease models.

Introduction: The Botanical Origin and Traditional Context of this compound

Angelica tenuissima Nakai, a member of the Apiaceae family, is a perennial herb with a history of use in traditional Asian medicine for treating a variety of ailments, including headaches, inflammatory conditions, and allergic reactions. Phytochemical investigations into the roots of this plant led to the first-time isolation of this compound, a unique symmetrical dimeric phthalide.[1][2] Its discovery has opened new avenues for research into the therapeutic potential of phthalides, a class of naturally occurring compounds known for their diverse biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₈O₄ |

| Molecular Weight | 380.5 g/mol |

| IUPAC Name | (1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.0¹,¹³.0²,¹⁰.0³,⁷]octadeca-3(7),12-diene-4,14-dione |

| CAS Number | 88182-33-6 |

Isolation and Structure Elucidation of this compound

The isolation of this compound from Angelica tenuissima is a multi-step process involving extraction and chromatographic purification. The structural identity of the compound is then confirmed through spectroscopic analysis.

Experimental Protocol: Isolation and Purification

2.1.1. Extraction:

-

Air-dried and powdered roots of Angelica tenuissima are subjected to extraction with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound-containing fraction is typically found in the ethyl acetate layer.

2.1.2. Chromatographic Purification:

-

The EtOAc-soluble fraction is subjected to column chromatography over silica gel.

-

A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, and HMBC), were used to determine the connectivity of protons and carbons, confirming the dimeric phthalide structure.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with significant potential in the treatment of inflammatory disorders and neurodegenerative diseases, particularly Alzheimer's disease.

Anti-Allergic and Anti-Inflammatory Effects

Initial studies on this compound revealed its potent anti-allergic and anti-inflammatory properties.[1][2]

Table 2: Anti-Allergic and Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Treatment | Concentration | Result |

| Histamine Release Inhibition | Human Mast Cells (HMC-1) | Phorbol 12-myristate 13-acetate (PMA) + A23187 | 10 µM | >30% inhibition |

| IL-6 Expression Suppression | Human Mast Cells (HMC-1) | PMA + A23187 | 10 µM | Potent suppression |

3.1.1. Experimental Protocol: Histamine Release Assay:

-

Human mast cells (HMC-1) are seeded in 24-well plates.

-

Cells are pre-treated with this compound (10 µM) for 1 hour.

-

Histamine release is stimulated by co-treatment with PMA (50 nM) and calcium ionophore A23187 (1 µM) for 6 hours.

-

The supernatant is collected, and histamine levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of histamine release is calculated relative to a positive control (stimulated cells without this compound) and a negative control (unstimulated cells).

Neuroprotective Effects in Alzheimer's Disease Models

A significant area of research for this compound is its potential therapeutic role in Alzheimer's disease (AD). Studies have shown that this compound can ameliorate key pathological features of AD in cellular and animal models.[3]

Table 3: Neuroprotective Effects of this compound in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

| Parameter | Assay | Treatment | Result |

| Cognitive Function | Morris Water Maze | 2 mg/kg/day this compound | Improved spatial learning and memory |

| Aβ Plaque Deposition | Thioflavin S Staining | 2 mg/kg/day this compound | Reduced Aβ plaque burden in the brain |

| Aβ₁₋₄₂ Levels | ELISA | 2 mg/kg/day this compound | Decreased levels of soluble and insoluble Aβ₁₋₄₂ |

| Tau Hyperphosphorylation | Western Blot | 2 mg/kg/day this compound | Reduced phosphorylation of tau at key sites |

3.2.1. Experimental Protocol: Morris Water Maze Test:

-

A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant.

-

APP/PS1 transgenic mice are treated with this compound (2 mg/kg/day) or vehicle for a specified period.

-

During the acquisition phase (e.g., 5 consecutive days), mice are subjected to four trials per day to find the hidden platform. The escape latency (time to find the platform) and swim path are recorded.

-

On the day following the last acquisition trial, a probe trial is conducted where the platform is removed. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

3.2.2. Experimental Protocol: Aβ₁₋₄₂ Quantification by ELISA:

-

Brain tissues from treated and control mice are homogenized in a lysis buffer containing protease inhibitors.

-

The homogenates are centrifuged to separate the soluble and insoluble fractions.

-

The concentration of Aβ₁₋₄₂ in both fractions is determined using a specific Aβ₁₋₄₂ ELISA kit according to the manufacturer's instructions.

-

Absorbance is read at 450 nm, and the concentration is calculated based on a standard curve.

Mechanism of Action: The PPARγ Signaling Pathway

The neuroprotective effects of this compound are largely attributed to its activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[3][4] PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis.

Activation of PPARγ by this compound initiates a cascade of downstream events that collectively contribute to its neuroprotective effects:

-

Modulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic pathway of APP processing by upregulating α-secretase and downregulating β- and γ-secretases, thereby reducing the production of amyloid-beta (Aβ) peptides.[3]

-

Inhibition of Tau Hyperphosphorylation: this compound has been shown to inhibit the activity of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of the tau protein, a hallmark of AD.[3]

-

Anti-inflammatory Effects: PPARγ activation is known to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[4]

4.1. Experimental Protocol: Western Blot Analysis of PPARγ Pathway Proteins:

-

Protein lysates from treated cells or tissues are prepared and quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against PPARγ, α-secretase, BACE1 (β-secretase), presenilin-1 (a component of γ-secretase), phosphorylated tau, total tau, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound, a natural phthalide dimer from Angelica tenuissima, has emerged as a promising lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Its multifaceted mechanism of action, centered on the activation of the PPARγ signaling pathway, provides a strong rationale for its further investigation. Future research should focus on optimizing its pharmacokinetic properties, evaluating its long-term safety profile, and exploring its efficacy in a broader range of disease models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this compound.

References

- 1. Chemical Constituents of the Root of Angelica tenuissima and their Anti-allergic Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis via ROS-Mediated ER Stress Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z,Z')-Diligustilide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z')-Diligustilide, a dimeric phthalide derived from the renowned medicinal plant Ligusticum chuanxiong (Chuanxiong), has garnered significant interest within the scientific community. As a constituent of a plant with a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases, (Z,Z')-diligustilide presents a compelling subject for modern pharmacological investigation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of (Z,Z')-diligustilide, supported by experimental methodologies and pathway visualizations to facilitate further research and drug development endeavors.

Chemical Structure and Properties

(Z,Z')-Diligustilide is a dimer of (Z)-ligustilide, formed through a [4+2] Diels-Alder cycloaddition reaction. This dimerization results in a more complex molecular architecture with distinct stereochemistry. The most commonly identified isomer is endo-(Z,Z')-(3.8',8.3',H-7)-diligustilide.

Chemical Structure:

Physicochemical Properties:

Quantitative physicochemical data for (Z,Z')-diligustilide is not as extensively documented as for its monomer, (Z)-ligustilide. However, based on its chemical structure and data from related compounds, the following properties can be inferred and are presented alongside the well-characterized properties of (Z)-ligustilide for comparison.

| Property | (Z)-Ligustilide (Monomer) | (Z,Z')-Diligustilide (Dimer) |

| Molecular Formula | C₁₂H₁₄O₂ | C₂₄H₂₈O₄ |

| Molecular Weight | 190.24 g/mol [1] | 380.48 g/mol |

| Appearance | Oily liquid | Likely a solid or viscous oil |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF.[1] | Expected to have similar solubility in organic solvents, potentially with lower solubility in polar solvents compared to the monomer. |

| Stability | Known to be unstable, prone to degradation.[2] | The dimeric structure may confer greater stability compared to the monomer, though this requires experimental verification. |

Biological Activities and Signaling Pathways

Research into the biological effects of Ligusticum chuanxiong and its constituents has revealed a wide range of pharmacological activities, many of which are attributed to (Z)-ligustilide. While specific studies on (Z,Z')-diligustilide are less numerous, the activities of its monomer provide a strong foundation for predicting its potential therapeutic applications. The biological activities of these compounds are often mediated through complex signaling pathways.

Anti-Inflammatory Effects

(Z)-Ligustilide has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[3] This is often achieved through the inhibition of the NF-κB signaling pathway.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by (Z,Z')-diligustilide.

Neuroprotective Effects

The constituents of Ligusticum chuanxiong are well-known for their neuroprotective effects. (Z)-Ligustilide has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases and ischemic stroke. The mechanisms often involve the activation of antioxidant response pathways, such as the Nrf2 pathway.

Figure 2: Proposed activation of the Nrf2 antioxidant pathway by (Z,Z')-diligustilide.

Experimental Protocols

Synthesis of (Z,Z')-Diligustilide via Diels-Alder Reaction

This protocol describes a general method for the dimerization of (Z)-ligustilide to form (Z,Z')-diligustilide based on the principles of the Diels-Alder reaction.

Materials:

-

(Z)-Ligustilide (purified)

-

Anhydrous toluene (or other suitable high-boiling, non-polar solvent)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Eluent (e.g., hexane-ethyl acetate mixture)

Procedure:

-

Dissolve purified (Z)-ligustilide in anhydrous toluene in the reaction vessel under an inert atmosphere.

-

Heat the solution to reflux and maintain the temperature for a specified period (e.g., 24-48 hours) to allow for the Diels-Alder reaction to proceed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to isolate (Z,Z')-diligustilide.

-

Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and stereochemistry.

Figure 3: Experimental workflow for the synthesis of (Z,Z')-diligustilide.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production

This protocol outlines a common method to assess the anti-inflammatory activity of (Z,Z')-diligustilide by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

(Z,Z')-Diligustilide (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (Z,Z')-diligustilide for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of NO inhibition by (Z,Z')-diligustilide compared to the LPS-only treated group.

Conclusion

(Z,Z')-Diligustilide, as a dimeric derivative of the well-studied (Z)-ligustilide, holds significant promise for further pharmacological investigation. Its complex structure, likely conferring altered pharmacokinetic and pharmacodynamic properties compared to its monomer, warrants dedicated research to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its chemistry, potential biological activities, and key experimental approaches to encourage and facilitate future studies in this exciting area of natural product research and drug development.

References

Z-Ligustilide Dimer CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Z-Ligustilide dimers, focusing on key compounds identified from the dimerization of Z-Ligustilide. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Data

Z-Ligustilide, a major bioactive phthalide in Angelica sinensis, undergoes dimerization to form a variety of compounds. The primary Z-Ligustilide monomer has the molecular formula C12H14O2 and the CAS number for the Z-isomer is 81944-09-4. The dimerization of Z-Ligustilide results in compounds with the general molecular formula C24H28O4. Two of the well-characterized dimers are Tokinolide B and Riligustilide.

| Compound | CAS Number | Molecular Formula | Molar Mass |

| Z-Ligustilide (Monomer) | 81944-09-4 | C12H14O2 | 190.24 g/mol |

| Tokinolide B | 112966-16-2[1] | C24H28O4 | 380.48 g/mol [2] |

| Riligustilide | 89354-45-0[3] | C24H28O4 | 380.484 g/mol [3] |

Experimental Protocols

Synthesis of Z-Ligustilide Dimers via Photochemical Dimerization

The synthesis of Z-Ligustilide dimers such as Tokinolides A-C and Riligustilide can be achieved through the photochemical dimerization of synthetically derived (Z)-ligustilide.[4][5]

Materials and Methods:

-

Starting Material: Synthetically derived (Z)-ligustilide.

-

Reaction Conditions: The dimerization is promoted photochemically. Varying the reaction conditions can lead to different distributions of the dimeric products.[4][5]

-

Product Isolation: The resulting mixture of dimeric natural products and related isomeric compounds can be separated and purified using chromatographic techniques.

-

Structural Confirmation: The structures of the isolated dimers can be confirmed by single-crystal X-ray analysis.[4][5]

A study on the irradiation of the natural phthalide Z-ligustilide yielded the natural dimeric phthalide riligustilide and three other novel dimeric phthalides. The chemo- and regio-selectivity of the formation of these photocyclodimers have been analyzed using frontier molecular orbital methods.[5]

Isolation of Z-Ligustilide Dimers from Natural Sources

Z-Ligustilide dimers can be isolated from the roots of Angelica sinensis. A procedure for the separation and isolation of Z-ligustilide from the roots of Angelica sinensis involves decomposing the Z-ligustilide dimers to yield the monomer, which is then purified.[6] This indicates that dimers are present in the natural source and can be targeted for isolation.

Biological Activity and Signaling Pathways

Tokinolide B

Anti-inflammatory Activity:

Tokinolide B has been identified as a potent anti-inflammatory agent.[7] Among 27 phthalide compounds isolated from A. sinensis, Tokinolide B demonstrated the most significant Nur77 binding capacity and the best anti-inflammatory activity, which was induced without causing apoptosis.[7]

Signaling Pathway:

Tokinolide B exerts its anti-inflammatory effects through the Nur77 signaling pathway. In vivo and in vitro experiments have shown that Tokinolide B promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62) to induce mitophagy, which in turn leads to its anti-inflammatory functions.[7] This mechanism has been shown to substantially inhibit LPS/d-GalN-induced acute hepatitis and liver injury in mice.[7]

References

- 1. Tokinolide B | C24H28O4 | CID 11090206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tokinolide B | TargetMol [targetmol.com]

- 3. Riligustilide - Wikipedia [en.wikipedia.org]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phthalide compound tokinolide B from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Levistolide A: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levistolide A, a naturally occurring phthalide dimer isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to facilitate further research and drug development efforts.

Anticancer Activities

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines, including colon, gastric, and breast cancer. Its primary mechanism of action in cancer cells involves the induction of oxidative stress, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HCT116 | Colon Cancer | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [1] |

| HCT116 (p53-/-) | Colon Cancer | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [1] |

| HCT116 | Colon Cancer | Flow Cytometry | Apoptosis | Induction of apoptosis | [1][2] |

| HCT116 | Colon Cancer | Flow Cytometry | ROS Production | Increased ROS production | [1][2] |

| Gastric Cancer Cells | Gastric Cancer | MTT Assay | Cell Viability | Dose- and time-dependent inhibition | [3] |

| Gastric Cancer Cells | Gastric Cancer | TUNEL Assay | Apoptosis | Induction of apoptosis | [3] |

| Nude Mice with Gastric Cancer Xenografts | Gastric Cancer | In vivo tumor growth | Tumor Volume | Inhibition of tumor growth (15 mg/kg/day, i.p.) | [3] |

Signaling Pathway: ROS-Mediated ER Stress and Apoptosis in Colon Cancer

This compound induces a significant increase in reactive oxygen species (ROS) within colon cancer cells. This elevation in ROS triggers endoplasmic reticulum (ER) stress, characterized by the upregulation of ER stress markers. The sustained ER stress ultimately activates the apoptotic cascade, leading to cancer cell death.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects

This compound has shown promising neuroprotective activities in preclinical models of Alzheimer's disease and Parkinson's disease. Its mechanisms include reducing neuroinflammation, decreasing amyloid-β plaque formation, and modulating microglial activity.

Quantitative Data: Neuroprotective Activity of this compound

| Disease Model | Organism | Treatment | Endpoint | Result | Reference |

| Alzheimer's Disease (APP/PS1 transgenic mice) | Mouse | 2 mg/kg, i.p., every other day for 4 months | Cognitive function (Morris water maze) | Ameliorated memory deficits | [3] |

| Alzheimer's Disease (APP/PS1 transgenic mice) | Mouse | 2 mg/kg, i.p., every other day for 4 months | Amyloid-β plaques | Significantly decreased | [3] |

| Alzheimer's Disease (APP/PS1 transgenic mice) | Mouse | 2 mg/kg, i.p., every other day for 4 months | Neuroinflammation (GFAP, Iba-1) | Attenuated glial cell activation | [3] |

| Parkinson's Disease (MPTP-induced) | Mouse | Not specified | Dopaminergic neuron survival | Mitigated the death of TH-positive neurons | [4] |

| Parkinson's Disease (MPTP-induced) | Mouse | Not specified | Microglia activation | Reduced microglia activation | [4] |

Signaling Pathways in Neuroprotection

This compound activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key transcription factor. This activation leads to a decrease in the production of β-amyloid (Aβ) by promoting the non-amyloidogenic pathway of amyloid precursor protein (APP) processing and inhibiting the amyloidogenic pathway. It also reduces tau hyperphosphorylation.[3]

In a model of Parkinson's disease, this compound modulates microglial polarization and glucose metabolism by regulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway.[4]

Experimental Protocols

This test assesses spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water containing a hidden platform.

-

Acquisition Phase: Mice are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

Data Analysis: Compare the escape latencies and time in the target quadrant between this compound-treated and control groups.

This technique is used to visualize specific proteins in tissue sections.

-

Tissue Preparation: Perfuse the mice and collect the brains. Fix, section, and mount the brain tissue on slides.

-

Staining: Incubate the tissue sections with primary antibodies against Aβ, GFAP (for astrocytes), and Iba-1 (for microglia).

-

Secondary Antibody and Detection: Apply a secondary antibody conjugated to a reporter enzyme or fluorophore and visualize using a microscope.

-

Quantification: Quantify the number and area of Aβ plaques and the intensity of GFAP and Iba-1 staining.

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound

| Cell/Model | Inflammatory Stimulus | Measured Mediator | Effect | Reference |

| BV-2 microglia | LPS | NO, IL-6, TNF-α | Inhibition of production | [4] |

| APP/PS1 Tg mice | - | IL-1β, IL-6, TNF-α (in brain) | Decreased expression | [3] |

Signaling Pathway: TLR4/NF-κB Inhibition

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By doing so, it prevents the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

Experimental Protocols

NO production can be indirectly measured by quantifying nitrite in the cell culture supernatant using the Griess reagent.

-

Cell Culture and Treatment: Culture BV-2 microglial cells and treat with LPS in the presence or absence of this compound.

-

Supernatant Collection: Collect the cell culture supernatant after the incubation period.

-

Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or tissue homogenates.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add the samples (supernatants or diluted tissue homogenates) and standards to the wells.

-

Detection Antibody: Add a biotinylated detection antibody.

-

Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP).

-

Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Quantification: Determine the cytokine concentration from the standard curve.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, neuroprotective, and anti-inflammatory effects, underpinned by its influence on multiple key signaling pathways, highlight its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the pharmacological properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in more complex disease models, and ultimately translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Attenuates Alzheimer's Pathology Through Activation of the PPARγ Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 4. researchgate.net [researchgate.net]

Levistolide A: A Comprehensive Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levistolide A, a phthalide dimer derived from plants such as Angelica tenuissima and Ligusticum chuanxiong, has garnered significant attention for its diverse biological activities.[1] Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory actions of this compound and its closely related monomer, (Z)-ligustilide. The primary focus is on its modulatory effects on key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and its constituent monomer, (Z)-ligustilide, are primarily attributed to their ability to suppress pro-inflammatory signaling pathways in immune cells such as macrophages and microglia.[2][3][4] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these cells trigger cascades that lead to the production of inflammatory mediators. This compound intervenes at critical junctures in these pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] (Z)-ligustilide, the monomer of this compound, has been shown to potently inhibit this pathway.[3][4][7] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This action keeps NF-κB inactive, thereby down-regulating the transcription of its target inflammatory genes.[3][8]

Caption: Inhibition of the NF-κB pathway by this compound / (Z)-ligustilide.

Suppression of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK), is another critical signaling network that regulates inflammation.[9][10] (Z)-ligustilide has demonstrated the ability to inhibit the LPS-induced phosphorylation of all three of these key MAPK members in a dose-dependent manner.[3][8] By blocking the activation of the MAPK cascade, this compound further reduces the expression of inflammatory mediators.

Caption: Suppression of MAPK signaling by this compound / (Z)-ligustilide.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and its related compounds.

Table 1: Summary of In Vitro Anti-inflammatory Effects

| Model System | Inflammatory Stimulus | Compound | Concentration(s) | Measured Effect | Result | Reference |

| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | iNOS Protein Expression | Dose-dependent inhibition | [3][8] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | COX-2 Protein Expression | Dose-dependent inhibition | [3][8] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | NF-κB Transcriptional Activity | Dose-dependent down-regulation | [3] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | (Z)-ligustilide | 10, 50, 100 µM | Phosphorylation of p38, ERK, JNK | Dose-dependent inhibition | [3][8] |

| Primary Rat Microglia | LPS (1 µg/mL) | (Z)-ligustilide | 2.5, 5, 10 µmol/L | TNF-α, IL-1β, MCP-1 Production | Significant, concentration-dependent suppression | [4] |

| Primary Rat Microglia | LPS (1 µg/mL) | (Z)-ligustilide | 10 µmol/L | COX-2, iNOS Expression | Significant inhibition | [4][7] |

| BV2 Microglial Cells | LPS | (Z)-ligustilide | Not specified | TNF-α, IL-1β, IL-6 mRNA | Dose-dependent decrease | [2] |

| HMC-1 Human Mast Cells | TPA + A23187 | This compound | 10 µM | Histamine Release | Inhibition | [1] |

Table 2: Summary of In Vivo Anti-inflammatory Effects

| Animal Model | Disease Induction | Compound/Formulation | Dosage | Measured Effect | Result | Reference |

| Rats | Ethanol-induced gastric ulcers | This compound | 10 mg/kg | Ulcer prevention | Prevents gastric ulcers | [1] |

| Mice | LPS-induced mechanical allodynia | (Z)-ligustilide | Not specified (IV) | Mechanical allodynia, Spinal cord cytokine levels (TNF-α, IL-1β, IL-6) | Prevention of allodynia, Decreased cytokine up-regulation | [2] |

| Mice | CFA-induced inflammatory pain | (Z)-ligustilide | Not specified (IV, repetitive) | Mechanical allodynia, Thermal hyperalgesia, Spinal cord microglial activation & cytokines | Attenuation of pain, Inhibition of microglial activation and cytokine up-regulation | [2] |

| Wistar Rats | LPS-induced uveitis (EIU) | (Z)-ligustilide Nanoemulsion (LIGNE) | 20 mg/kg/day (oral) | Levels of TNF-α, IL-1β, VEGF-α, IL-17 | Significant reduction in inflammatory mediators | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW264.7) or primary microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of (Z)-ligustilide (e.g., 10, 50, 100 µM) for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration depending on the endpoint being measured.[3][8]

Western Blot Analysis

To determine the protein levels of iNOS, COX-2, and phosphorylated MAPKs, treated cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, p-JNK, and a loading control like β-actin) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][8]

Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Assays

The production of NO is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8] PGE₂ levels in the supernatant are determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[8]

NF-κB Reporter Gene Assay

RAW264.7 cells are transfected with an NF-κB-secreted alkaline phosphatase (SEAP) reporter plasmid. Transfected cells are treated with (Z)-ligustilide followed by LPS stimulation. The activity of NF-κB is assessed by measuring the SEAP activity in the culture medium using a chemiluminescent substrate.[8]

In Vivo Endotoxin-Induced Uveitis (EIU) Model

Male Wistar rats are used for this model. Uveitis is induced by a footpad injection of LPS (e.g., 200 µg). The rats are orally administered with a vehicle (saline), this compound, or a this compound nanoemulsion (e.g., 20 mg/kg/day). After 24 hours, blood is collected to measure the levels of inflammatory cells and mediators like TNF-α, IL-1β, and IL-17 using appropriate assay kits (e.g., ELISA).[11]

Conclusion and Future Directions

This compound and its monomer (Z)-ligustilide demonstrate significant anti-inflammatory activity both in vitro and in vivo. The core mechanism involves the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a marked reduction in the expression and release of key inflammatory mediators. The quantitative data consistently show a dose-dependent suppression of inflammatory markers in various experimental models.

The detailed protocols provided herein offer a robust framework for the continued investigation of this compound. Future research should focus on:

-

Elucidating the precise molecular binding targets within the NF-κB and MAPK cascades.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery.

-

Evaluating the efficacy of this compound in a broader range of chronic inflammatory disease models.

-

Exploring synergistic effects with other anti-inflammatory agents.

The compelling preclinical evidence strongly supports the potential of this compound as a lead compound for the development of a new class of anti-inflammatory drugs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Histamine Release: Mechanisms, Protocols, and Analysis

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the role of Levistolide A in the direct inhibition of histamine release from mast cells. Therefore, this document serves as an in-depth technical guide and framework for researchers, scientists, and drug development professionals to investigate and characterize a novel compound's potential to inhibit histamine release. The data, protocols, and pathways described herein are based on established principles of mast cell biology and examples from studies of other known mast cell-stabilizing agents.

Introduction: The Role of Mast Cells in Allergic Inflammation

Mast cells are critical effector cells in both innate and adaptive immunity, renowned for their central role in Type I hypersensitivity reactions.[1] Upon activation, mast cells undergo degranulation, a rapid process that releases a host of pre-formed inflammatory mediators, with histamine being the most prominent.[2] Histamine release leads to vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus—the cardinal symptoms of an allergic response.

The activation of mast cells is most classically initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, by an antigen.[3] This event triggers a complex intracellular signaling cascade involving protein tyrosine kinases, calcium mobilization, and the activation of transcription factors, ultimately leading to the fusion of granular membranes with the plasma membrane and the release of their contents.[4]

Developing therapeutic agents that can inhibit mast cell degranulation and subsequent histamine release is a primary objective in the treatment of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[5] This guide outlines the core experimental methodologies and data analysis frameworks required to assess the efficacy and elucidate the mechanism of action of a potential mast cell-stabilizing compound.

Quantitative Analysis of Mast Cell Inhibition

A crucial first step in characterizing a novel inhibitor is to quantify its efficacy in preventing mast cell degranulation. This is typically achieved by measuring the release of granular enzymes, such as β-hexosaminidase, or histamine itself from cultured mast cells stimulated with various secretagogues. The data are often presented as the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Inhibitory Effects of a Hypothetical Compound on Mediator Release from RBL-2H3 Mast Cells

| Stimulus (Concentration) | Mediator Measured | Max Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| anti-DNP IgE + DNP-HSA (100 ng/mL) | β-Hexosaminidase | 95.2 ± 4.1% | 8.5 |

| anti-DNP IgE + DNP-HSA (100 ng/mL) | Histamine | 92.8 ± 5.3% | 9.2 |

| Calcium Ionophore A23187 (1 µM) | β-Hexosaminidase | 83.5 ± 6.7% | 15.1 |

| Compound 48/80 (10 µg/mL) | Histamine | 65.4 ± 7.2% | 22.8 |

Note: The data presented are for illustrative purposes only and do not represent actual findings for this compound.

Core Experimental Protocols

Detailed and reproducible protocols are fundamental to the investigation of a compound's anti-allergic properties. Below are methodologies for key in vitro assays.

Rat Basophilic Leukemia (RBL-2H3) Cell Culture and Sensitization

RBL-2H3 cells are a widely used tumor analog of mucosal mast cells for degranulation studies.

-

Culture: Maintain RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitization (for IgE-mediated activation): Sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) for 18-24 hours.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This colorimetric assay measures the activity of β-hexosaminidase, an enzyme co-released with histamine, as a reliable index of degranulation.

-

Wash: After sensitization, gently wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

-

Pre-incubation: Add 180 µL of Tyrode's buffer to each well. Add 20 µL of the test compound (e.g., this compound) at various concentrations and incubate for 30 minutes at 37°C.

-

Stimulation: Initiate degranulation by adding 20 µL of a stimulant, such as DNP-HSA (100 ng/mL for IgE-mediated), Compound 48/80, or Calcium Ionophore A23187. For total release control, add 20 µL of 1% Triton X-100. For unstimulated control, add 20 µL of buffer.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Sample Collection: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Enzymatic Reaction: Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well and incubate for 1 hour at 37°C.

-

Stop Reaction: Stop the reaction by adding 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Sample OD - Unstimulated OD) / (Total OD - Unstimulated OD)] * 100

Intracellular Calcium ([Ca²⁺]i) Measurement

Calcium influx is a critical downstream signal for degranulation.[6] It can be measured using fluorescent calcium indicators like Fura-2 AM.

-

Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE in a suspension culture.

-

Dye Loading: Wash the cells and resuspend them in Tyrode's buffer. Load the cells with 5 µM Fura-2 AM for 60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice to remove extracellular dye.

-

Measurement: Place the cell suspension in a quartz cuvette in a spectrofluorometer with constant stirring.

-

Protocol: Record a baseline fluorescence for 2 minutes. Add the test compound and record for 5 minutes. Add the antigen (DNP-HSA) and record the change in fluorescence for an additional 10-15 minutes.

-

Analysis: Measure fluorescence emission at 510 nm with excitation wavelengths alternating between 340 nm and 380 nm. The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.

Visualization of Workflows and Pathways

Diagrams are essential for conveying complex experimental processes and biological signaling cascades.

Experimental Workflow

Caption: Workflow for screening a compound's inhibitory effect on mast cell degranulation.

IgE-Mediated (FcεRI) Signaling Pathway

The FcεRI pathway is the canonical signaling cascade for allergic reactions in mast cells. Many inhibitors target key nodes within this pathway.[3][4]

Caption: Key components of the IgE-mediated FcεRI signaling cascade in mast cells.

Logical Flow of Inhibition

This diagram illustrates the causal chain from compound activity to the final biological outcome. A compound might inhibit one or more steps in the signaling cascade. For instance, studies on Glaucocalyxin A show it can inhibit the phosphorylation of Syk and subsequent calcium influx.[7]

Caption: Logical pathway illustrating how a compound inhibits histamine release.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine liberators - Wikipedia [en.wikipedia.org]

- 3. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New developments in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glaucocalyxin A Attenuates Allergic Responses by Inhibiting Mast Cell Degranulation through p38MAPK/NrF2/HO-1 and HMGB1/TLR4/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Levistolide A in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Levistolide A in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound administration in different animal models based on published studies.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |

| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats |

| Weight | 250 ± 10 g | 250 ± 10 g |

| Vehicle | 0.30% CMC-Na suspension | Physiological Saline |

| Bioavailability | 7.5%[1][2] | - |

Table 2: Efficacy of this compound in a Gastric Cancer Xenograft Model

| Parameter | Value |

| Animal Model | BALB/c nude (nu/nu) mice (6 weeks old) |

| Tumor Model | Subcutaneous xenograft of human gastric cancer cells |

| Dosage | 15 mg/kg per day |

| Route of Administration | Intraperitoneal (i.p.) injection |

| Treatment Duration | Daily for the study duration |

| Outcome | Significant inhibition of tumor growth[3] |

Table 3: Investigated Therapeutic Areas and Dosing Information for this compound

| Therapeutic Area | Animal Model | Route of Administration | Dosage | Key Findings |

| Pharmacokinetics | Sprague-Dawley Rat | Oral, Intravenous | 20 mg/kg (p.o.), 2 mg/kg (i.v.)[2][4] | Low oral bioavailability (7.5%)[1][2] |

| Gastric Cancer | Nude Mouse | Intraperitoneal (i.p.) | 15 mg/kg/day[3] | Inhibition of tumor growth in vivo[2][3] |

| Acute Kidney Injury | Mouse (Glycerol-induced) | Not Specified | Not Specified in Abstract | Ameliorated kidney injury, reduced CRE and BUN[5] |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawley rats.

Materials:

-

This compound

-

0.30% Carboxymethylcellulose-sodium (CMC-Na) suspension

-

Physiological saline

-

Gavage needles

-

Syringes and needles for intravenous injection and blood collection

-

Heparinized collection tubes

-

Centrifuge

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least 7 days under controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12h light/dark cycle) with free access to food and water.[2][4]

-

Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.[2][4]

-

Drug Preparation:

-

Administration:

-

Blood Sampling:

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -70°C until analysis.[4]

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[1][2]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Gastric Cancer Xenograft Model

Objective: To assess the in vivo anti-tumor activity of this compound in a nude mouse model bearing human gastric cancer xenografts.

Materials:

-

This compound

-

Sterile vehicle solution (e.g., DMSO, saline)

-

Human gastric cancer cell line (e.g., NCI-N87)

-

Female BALB/c nude mice (6 weeks old)[2]

-

Matrigel (optional, for cell injection)

-

Syringes and needles for subcutaneous and intraperitoneal injections

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Acclimatize nude mice for at least one week under specific pathogen-free conditions.

-

Tumor Cell Implantation:

-

Culture the gastric cancer cells to the logarithmic growth phase.

-

Harvest the cells and resuspend them in a sterile medium or a mixture with Matrigel.

-

Subcutaneously inject 1 x 10^7 cells in a volume of 200 µL into the right flank of each mouse.[2]

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice into treatment and control groups (n=5 per group).[3]

-

-

Drug Preparation: Prepare a solution of this compound in a suitable sterile vehicle for intraperitoneal injection.

-

Administration:

-

Treatment Group: Administer this compound via intraperitoneal injection at a dose of 15 mg/kg daily.[3]

-

Control Group: Administer an equal volume of the vehicle solution via the same route and schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions (length and width) with calipers every few days. Calculate tumor volume using the formula: (Width² x Length) / 2.[6]

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint: At the end of the study (e.g., after a predefined period or when tumors in the control group reach a certain size), euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and photograph them. Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, inflammation, and apoptosis.

Caption: this compound inactivates the PI3K/Akt pathway by increasing ROS levels, leading to apoptosis.[1]

Caption: this compound attenuates acute kidney injury by inhibiting the TLR-4/NF-κB signaling pathway.[5]

Experimental Workflow Diagram

Caption: General workflow for in vivo evaluation of this compound in animal models.

References

- 1. Exploring the mechanism of this compound in the treatment of lung cancer cells based on network analysis, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuates Acute Kidney Injury in Mice by Inhibiting the TLR-4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for Levistolide A in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levistolide A, a natural phthalide compound, has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies. These application notes provide a comprehensive overview of the in vitro effects of this compound, including its impact on cell viability and its mechanisms of action, primarily through the induction of apoptosis. Detailed protocols for key cell culture assays are provided to enable researchers to effectively evaluate the efficacy of this compound in their own experimental systems.

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inducing apoptosis in cancer cells. This programmed cell death is initiated through multiple signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to the inactivation of the PI3K/AKT signaling pathway. The inhibition of this critical cell survival pathway ultimately results in the activation of downstream apoptotic effectors. Additionally, this compound has been shown to induce apoptosis through pathways involving endoplasmic reticulum (ER) stress.

Data Presentation

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Cancer | Data Not Available in Provided Search Results | |

| H1299 | Lung Cancer | Data Not Available in Provided Search Results | |

| HCT116 | Colon Cancer | Data Not Available in Provided Search Results | |

| Gastric Cancer Cells | Gastric Cancer | Dose- and time-dependent inhibition observed | [1] |

| K562/dox | Adriamycin-resistant Leukemia | Apoptosis induced, specific IC50 not provided | [1] |

Note: While the provided search results indicate that this compound inhibits the proliferation of these cell lines, specific IC50 values were not consistently available. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.

Mandatory Visualizations

Caption: this compound induced apoptosis signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[2][3]

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.[2]

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS induced by this compound using the fluorescent probe DCFH-DA.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate or a 6-well plate for flow cytometry.

-

Allow cells to adhere overnight.

-

Wash the cells with PBS.

-

Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound in complete medium. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Incubate for the desired time period (e.g., 1-6 hours).

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

References

Application Notes and Protocols: Levistolide A Treatment in a Murine Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation, synaptic loss, and cognitive decline.[1][2] Levistolide A (LA), a natural terpene lactone, has emerged as a promising therapeutic candidate.[3] Studies in murine models of Alzheimer's disease, such as the APP/PS1 transgenic mouse, demonstrate that this compound can ameliorate AD pathology through multiple mechanisms, including reducing Aβ generation, inhibiting tau hyperphosphorylation, and suppressing neuroinflammation.[1][4] These notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for utilizing this compound in a research setting.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies administering this compound to murine models of Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Performance in APP/PS1 Mice

| Behavioral Test | Metric | Vehicle-Treated APP/PS1 | This compound-Treated APP/PS1 | Outcome | Citation |

|---|---|---|---|---|---|

| Morris Water Maze | Escape Latency (Day 5) | ~50 seconds | ~30 seconds | Significant Improvement | [1][4] |

| Nest-Building Test | Nesting Score | ~2.5 | ~4.0 | Significant Improvement |[1][4] |

Table 2: Effects of this compound on Alzheimer's Disease Pathology in APP/PS1 Mice

| Pathological Marker | Measurement | Observation in this compound-Treated Mice | Mechanism | Citation |

|---|---|---|---|---|

| Aβ Plaques | Immunohistochemistry | Significantly decreased number of amyloid plaques in the hippocampus and cerebral cortex. | Reduced Aβ generation via modulation of secretase activity. | [1] |

| Tau Hyperphosphorylation | Western Blot (p-Tau levels) | Significantly inhibited phosphorylation of tau. | Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). | [1][4] |

| Synaptic Loss | Western Blot (Synaptophysin) | Reduced loss of synapses. | Neuroprotective effects. |[1] |

Table 3: Effects of this compound on Neuroinflammation

| Model | Inflammatory Marker | Observation in this compound-Treated Mice | Pathway | Citation |

|---|---|---|---|---|

| APP/PS1 Mice | TNF-α, IL-6, IL-1β | Attenuated protein expression. | Suppression of microglial and astrocyte activity. | [1] |

| Scopolamine-induced Mice | IL-1β, IL-6, TNF-α | Inhibited release. | Inhibition of JAK2/STAT3 signaling. | [3] |

| Scopolamine-induced Mice | IL-4, IL-10 | Increased production. | Promotion of anti-inflammatory M2 phenotype. |[3] |

Signaling Pathways and Experimental Workflow

Key Signaling Pathways

This compound exerts its therapeutic effects by modulating key signaling pathways involved in Aβ production and neuroinflammation.

Caption: this compound activates the PPARγ pathway to reduce Aβ and p-Tau.

Caption: this compound inhibits the JAK2/STAT3 pathway to reduce neuroinflammation.

Experimental Workflow

A typical experimental workflow for evaluating this compound in an AD mouse model involves several key stages.

Caption: General experimental workflow for testing this compound in AD mice.

Detailed Experimental Protocols

Animal Model and Drug Administration

-

Animal Model: APP/PS1 double-transgenic mice are a commonly used model, exhibiting Aβ plaque deposition and cognitive deficits.[1][5]

-

Grouping: Mice are typically divided into a vehicle-treated control group and a this compound treatment group.

-

Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO followed by dilution in saline).

-

Administration: Long-term treatment is administered, for example, via intraperitoneal injection or oral gavage. The specific dosage and duration should be determined based on preliminary studies, but a dose of 20 mg/kg has been used.[1]

Behavioral Testing Protocols

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform submerged 1-2 cm below the surface. Visual cues are placed around the pool.

-

Acquisition Phase (5 days): Mice undergo four trials per day. For each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim for 60 seconds to find the platform. If it fails, it is guided to the platform.

-

Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds.

-

Data Collection: Record the escape latency (time to find the platform), swim path, and time spent in the target quadrant during the probe trial.[1][4]